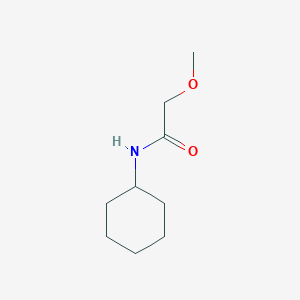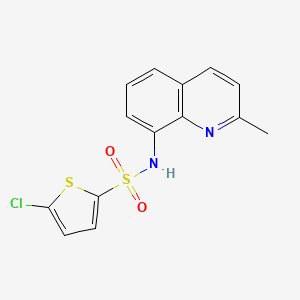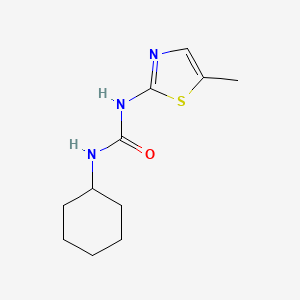
5-Chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid, commonly known as CMMSB, is a chemical compound used in scientific research. It is a sulfonamide-based compound that has been found to have potential application in various fields such as cancer research, drug development, and molecular biology.
作用机制
The mechanism of action of CMMSB is not fully understood. However, it is known to inhibit the activity of certain enzymes involved in cellular processes such as protein degradation and cancer cell proliferation. CMMSB has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and physiological effects:
CMMSB has been found to have biochemical and physiological effects on cells. It has been found to inhibit the activity of certain enzymes involved in protein degradation, leading to the accumulation of proteins in cells. This can have both positive and negative effects on cellular function, depending on the specific protein involved.
实验室实验的优点和局限性
One advantage of using CMMSB in lab experiments is its ability to inhibit the activity of specific enzymes. This allows researchers to study the effects of protein accumulation on cellular function. However, one limitation of using CMMSB is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on CMMSB. One direction is the development of new drugs based on the CMMSB scaffold. Another direction is the study of the effects of CMMSB on specific proteins and cellular processes. Additionally, the development of new synthesis methods for CMMSB could improve its yield and make it more accessible for research purposes.
合成方法
The synthesis of CMMSB involves a series of chemical reactions starting from 5-chloro-2-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to a sulfonyl chloride group using thionyl chloride. The resulting compound is then reacted with morpholine to form the morpholinylsulfonyl chloride intermediate. Finally, the intermediate is reacted with 5-chloro-2-methoxybenzyl alcohol to yield CMMSB. The overall yield of the synthesis is around 50%.
科学研究应用
CMMSB has been found to have potential application in various fields of scientific research. In cancer research, CMMSB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CMMSB has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for the development of anti-cancer drugs.
In drug development, CMMSB has been found to have potential as a scaffold for the design of new drugs. Its sulfonamide group has been found to be a pharmacophore, a part of the molecule that is responsible for its biological activity. This makes CMMSB a useful starting point for the development of new drugs that target specific enzymes or receptors.
In molecular biology, CMMSB has been used as a tool to study the function of certain proteins. It has been found to inhibit the activity of certain enzymes involved in protein degradation, allowing researchers to study the effects of protein accumulation on cellular function.
属性
IUPAC Name |
5-chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6S/c1-19-11-9(12(15)16)6-8(13)7-10(11)21(17,18)14-2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWZXXDHGLUYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)N2CCOCC2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)


![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)

![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)
![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)
![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)